Diacetylkorseveriline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diacetylkorseveriline is an antiarrhythmic compound, belonging to a novel structural class . It is effective against arrhythmia caused by aconitine, CaCl2, electric stimulation of the ventricles, or ligature of the aorta . The recommended dose for one cycle of experiment on mice is 3.0-30.0 mg/kg, intravenously .

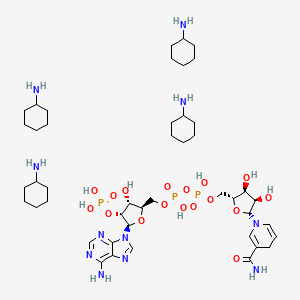

Molecular Structure Analysis

The molecular formula of this compound is C31H49NO4 and its molecular weight is 499.73 . Tools like MolView and other structure analysis tools can be used to visualize and analyze the molecular structure of this compound.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, general principles of chemical reactor analysis and design can be applied to understand potential reactions . Additionally, tools like RAIChU can illuminate the intricate processes of scaffold diversification in natural product chemistry .Physical And Chemical Properties Analysis

This compound is a white powder . It is soluble in ethanol and chloroform . The InChI Key is FATOICABJMDCPU-LHTZQXJVSA-N . For a comprehensive analysis of physical and chemical properties, techniques discussed in the literature can be applied .Scientific Research Applications

Electronic Cigarette Liquids and Inhalation Toxins : A study evaluated sweet-flavored electronic cigarette (EC) liquids for the presence of diacetyl (DA) and acetyl propionyl (AP), chemicals approved for food use but associated with respiratory disease when inhaled. DA and AP were found in 74.2% of the samples, with exposure levels often higher than safety limits, representing an avoidable risk in EC liquids (Farsalinos et al., 2015).

Wine Flavor Metabolite - Diacetyl : This review focuses on diacetyl in wine, a major flavor metabolite produced by lactic acid bacteria. It discusses the sensory perception, metabolism, genetics, and analysis of diacetyl during wine production, with a focus on how diacetyl affects the flavor and quality of wine (Bartowsky & Henschke, 2004).

Diacetyl in Opioid Addiction Treatment : A clinical trial compared injectable diacetylmorphine with oral methadone maintenance therapy in patients with opioid dependence. It found that diacetylmorphine was more effective than methadone in retaining patients in addiction treatment and reducing illicit drug use and illegal activities (Oviedo-Joekes et al., 2009).

Toxicity and Analysis of Diacetyl : This mini-review summarizes the formation mechanisms, analytical methods, occurrence, and toxicity of diacetyl. It highlights the difficulty of accurately quantifying diacetyl due to its reactivity and solubility in water (Shibamoto, 2014).

Respiratory Toxicity of Diacetyl in Mice : This study evaluated the respiratory toxicity of diacetyl in mice, showing significant epithelial injury and lymphocytic inflammation, indicating that diacetyl exposures can replicate features of human obliterative bronchiolitis (Morgan et al., 2008).

Diacetyl Overproduction in Lactococcus lactis : Research on the genetic manipulation of diacetyl metabolism in Lactococcus lactis showed that the deletion of the aldB gene in L. lactis MG1363 resulted in a strain that produced diacetyl, enhancing its potential as a food flavor compound (Swindell et al., 1996).

Future Directions

While specific future directions for Diacetylkorseveriline are not available, advancements in technology and technical expertise are enabling safer and more effective treatments for various conditions . The development of controlled drug delivery systems is also a promising future direction in pharmaceutical research .

Properties

IUPAC Name |

[(1R,2S,6R,9S,10R,11S,14S,15S,17R,18S,20R,23R,24S)-17-acetyloxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49NO4/c1-17-6-9-29-18(2)22-7-8-23-24(26(22)16-32(29)15-17)13-27-25(23)14-30(36-20(4)34)28-12-21(35-19(3)33)10-11-31(27,28)5/h17-18,21-30H,6-16H2,1-5H3/t17-,18-,21-,22-,23-,24-,25+,26-,27+,28-,29+,30-,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATOICABJMDCPU-LHTZQXJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@H](C6)OC(=O)C)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)